

# An Initial Literature Review on Smyrindioloside: A Technical Summary

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Smyrindioloside*

Cat. No.: B017310

[Get Quote](#)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an initial literature review on the natural compound **Smyrindioloside**. The objective of this document is to consolidate the currently available scientific information regarding its chemical properties. However, a comprehensive search of the scientific literature reveals a significant scarcity of in-depth studies on its biological activities, mechanisms of action, and associated signaling pathways. Consequently, while the foundational chemical data is presented, this guide also highlights the current limitations in the available research, thereby identifying clear opportunities for future investigation.

## Chemical and Physical Properties of **Smyrindioloside**

**Smyrindioloside** is a natural product classified as a coumarin, specifically a psoralen derivative.<sup>[1]</sup> It has been identified in various plant species, including *Heracleum candicans*, *Glehnia littoralis*, and *Smyrnopsis aucheri*.<sup>[1][2]</sup> The fundamental chemical and physical properties of **Smyrindioloside** are summarized below.

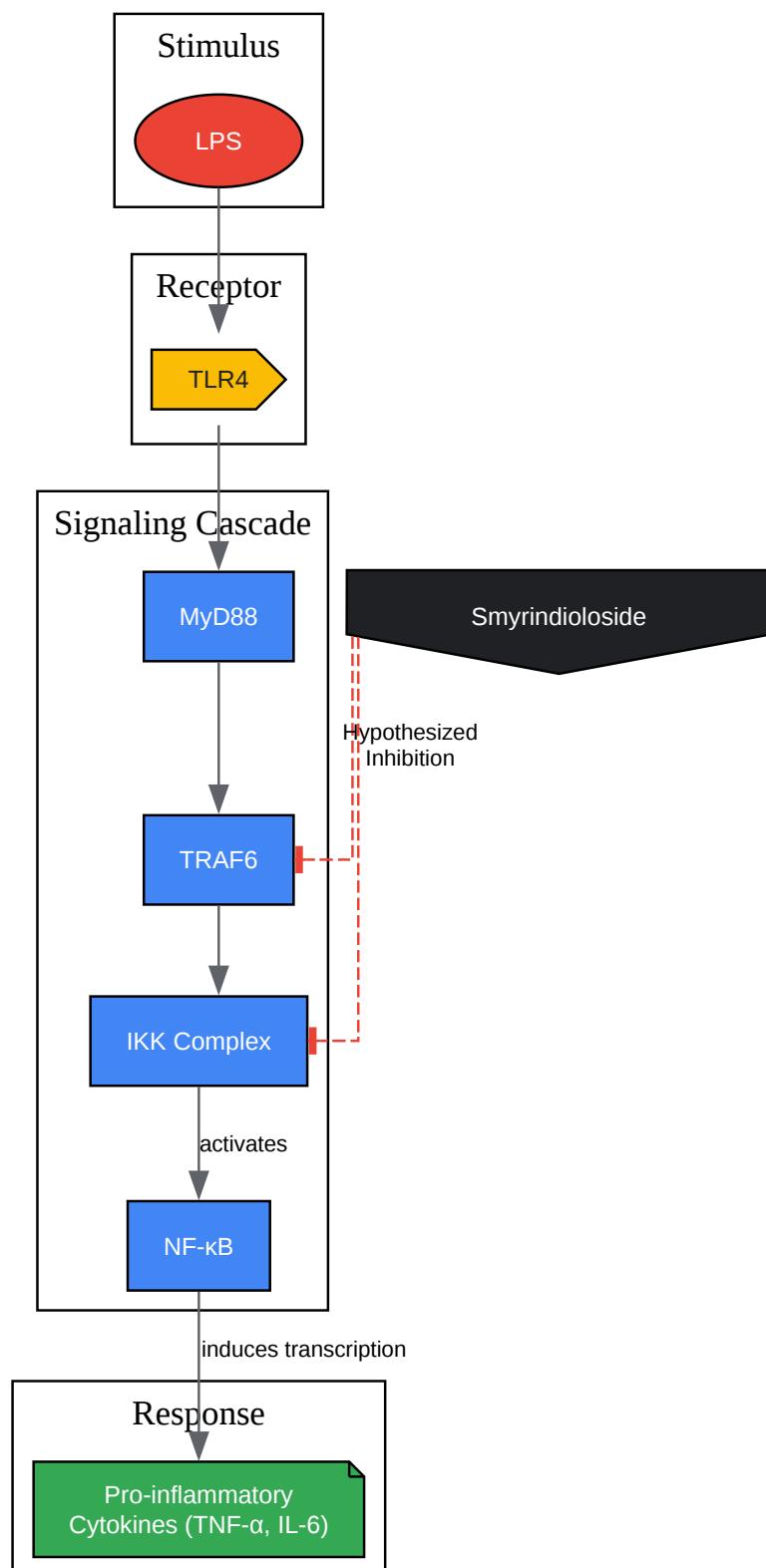
| Property             | Value                                                                                                            | Source                                  |
|----------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number           | 87592-77-6                                                                                                       | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula    | C <sub>20</sub> H <sub>24</sub> O <sub>10</sub>                                                                  |                                         |
| Molecular Weight     | 424.4 g/mol                                                                                                      |                                         |
| IUPAC Name           | (2S,3R)-2-(1-( $\beta$ -D-glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo[3,2-g]benzopyran-7-one |                                         |
| Physical Description | Powder                                                                                                           |                                         |
| Solubility           | Soluble in DMSO, Pyridine, Methanol, Ethanol                                                                     |                                         |

## Biological Activities and Mechanisms of Action: A Research Gap

A thorough review of scientific databases indicates a significant lack of published research on the biological activities and mechanisms of action of **Smyrindioloside**. While its classification as a psoralen suggests potential pharmacological properties, as many psoralens are known to exhibit photosensitizing, anti-inflammatory, and anti-cancer activities, no specific studies quantifying these effects for **Smyrindioloside** are readily available.

The absence of experimental data means that there is no information on its efficacy, potency (e.g., IC<sub>50</sub> or EC<sub>50</sub> values), or specific cellular targets. Consequently, no signaling pathways have been elucidated for this particular compound.

## Experimental Protocols


Consistent with the lack of research on its biological activities, there are no detailed experimental protocols available in the scientific literature for the evaluation of **Smyrindioloside**'s effects in vitro or in vivo.

## Future Research Directions

The current state of knowledge on **Smyrindioloside** presents a clear opportunity for novel research. The following experimental workflows are proposed as a starting point for investigating its potential pharmacological properties.

Caption: Proposed workflow for in vitro screening of **Smyrindioloside**.

Given that other natural compounds have been shown to modulate key cellular signaling pathways, a hypothetical logical diagram for investigating the anti-inflammatory effects of **Smyrindioloside** could be as follows. This is a speculative model for future research and is not based on existing data for **Smyrindioloside**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one | C<sub>20</sub>H<sub>24</sub>O<sub>10</sub> | CID 10836072 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Smyrindioloside | CAS 87592-77-6 | ScreenLib [screenlib.com]
- 3. Smyrindioloside | 87592-77-6 [chemicalbook.com]
- To cite this document: BenchChem. [An Initial Literature Review on Smyrindioloside: A Technical Summary]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017310#initial-literature-review-on-smyrindioloside>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)